REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1.[H-].[Na+].F[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20].Cl>CN(C=O)C>[N+:19]([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[O:1][CH2:2][CH2:3][N:4]1[CH2:9][CH2:8][O:7][CH2:6][CH2:5]1)([O-:21])=[O:20] |f:1.2|
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
OCCN1CCOCC1
|
Name
|
|
Quantity
|
0.52 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at r.t. for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to r.t.
|
Type
|
CUSTOM
|
Details
|
The aqueous fraction was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (2×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic fractions were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(OCCN2CCOCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |